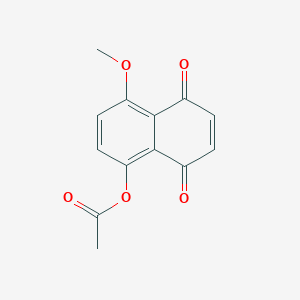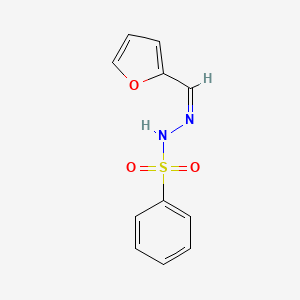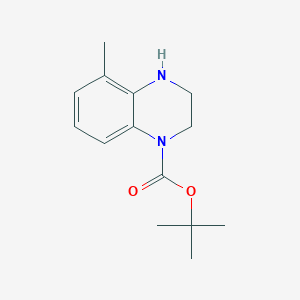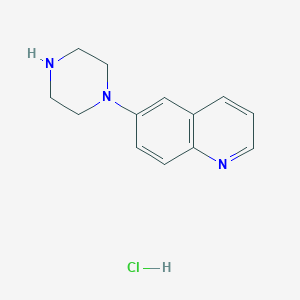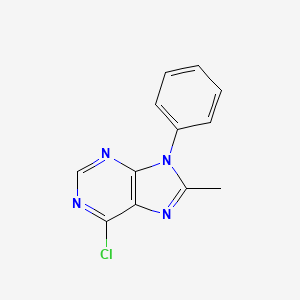
7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is a compound that features a chromanone core structure substituted with a chlorine atom at the 7th position and an imidazole ring at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromanone derivative, which is then chlorinated at the 7th position.
Imidazole Substitution: The chlorinated chromanone undergoes a nucleophilic substitution reaction with imidazole to introduce the imidazole ring at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while substitution reactions can produce various substituted chromanone derivatives.
Aplicaciones Científicas De Investigación
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-6-(1H-imidazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a chromanone core.
4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: This compound has a benzimidazole ring and a pyrimidine core.
Uniqueness
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is unique due to its specific substitution pattern and the presence of both a chromanone core and an imidazole ring. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
80930-37-6 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
7-chloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-1-2-9-11(5-8)17-6-10(12(9)16)15-4-3-14-7-15/h1-5,7,10H,6H2 |
Clave InChI |
LLGUTPQVXRBKEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)

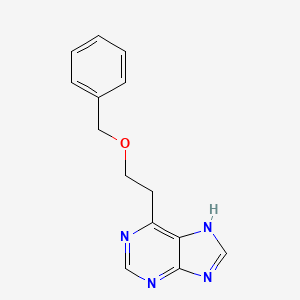
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
